

A Technical Guide to the Spectroscopic Data of N-Carbethoxyphthalimide

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Compound of Interest

Compound Name: **N-Carbethoxyphthalimide**

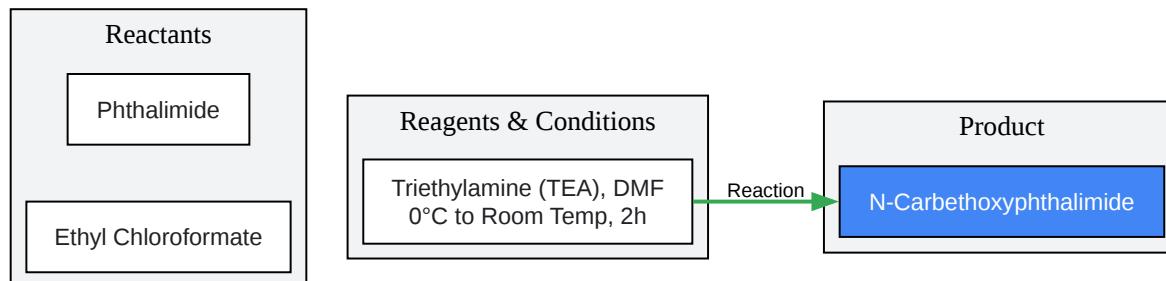
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Introduction: **N-Carbethoxyphthalimide** (CAS No: 22509-74-6, Molecular Formula: $C_{11}H_9NO_4$) is a crystalline solid widely utilized in organic synthesis. It serves as a crucial reagent for the N-phthaloylation of primary amines, amino acids, and amino alcohols under mild conditions, effectively providing a stable protecting group.^{[1][2]} This guide provides a comprehensive overview of its spectroscopic data (NMR, IR) and the experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical sciences.

Synthesis of N-Carbethoxyphthalimide

N-Carbethoxyphthalimide can be prepared through several synthetic routes, including the alkylation of potassium phthalimide or, more commonly, by the reaction of phthalimide with ethyl chloroformate in the presence of a base.^[3] A logical workflow for a common synthesis is outlined below.



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Caption: General synthesis pathway for **N-Carbethoxyphthalimide**.

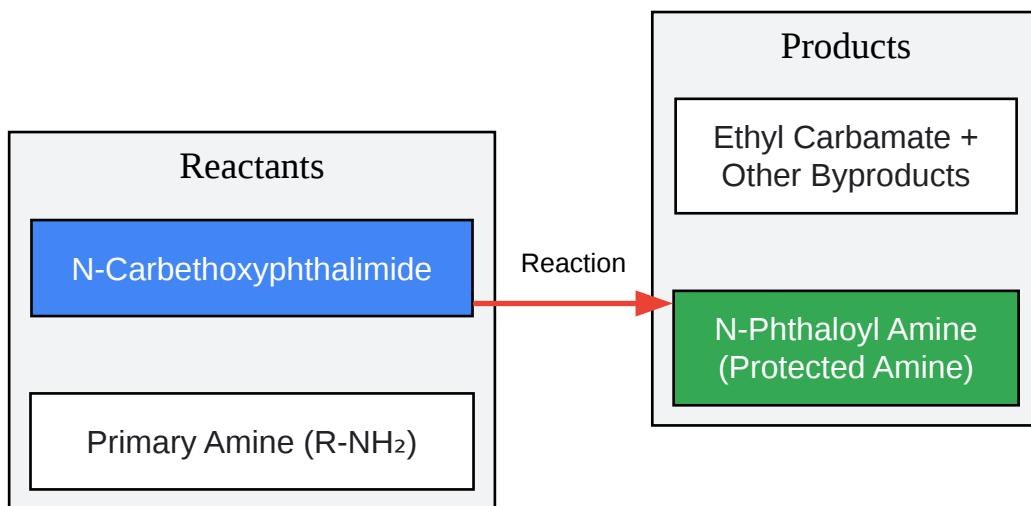
Detailed Synthesis Protocol

A common laboratory procedure for synthesizing **N-Carbethoxyphthalimide** involves the reaction of 3-Hydroxy-1H-isoindol-1-one with ethyl chloroformate.[3][4]

- **Dissolution:** 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 25 mL).[3][4]
- **Base Addition:** Triethylamine (TEA, 9 mL, 65.00 mmol) is added to the solution.[3][4]
- **Cooling:** The reaction system is cooled to 0 °C in an ice bath.[3][4]
- **Reagent Addition:** Ethyl chloroformate (5.7 mL, 60.00 mmol) is added slowly in a dropwise manner.[3][4]
- **Reaction:** The mixture is stirred at room temperature for 2 hours.[3][4]
- **Precipitation:** The reaction mixture is poured into ice water to precipitate the product.[3][4]
- **Isolation and Purification:** The precipitate is collected by filtration, washed with cold water, and dried to yield **N-Carbethoxyphthalimide** as a white solid (typical yield: ~79%).[3][4]

Application in Amine Protection

The primary application of **N-Carbethoxyphthalimide** is the protection of primary amine functional groups. The reagent reacts with a primary amine to form a stable N-phthaloyl derivative.



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Caption: Protection of a primary amine using **N-Carbethoxyphthalimide**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the phthalimide core.[3][4]

Chemical Shift (δ) / ppm	Multiplicity	Integration	Coupling Constant (J) / Hz	Assignment
1.44	Triplet (t)	3H	7.1	-O-CH ₂ -CH ₃
4.48	Quartet (q)	2H	7.1	-O-CH ₂ -CH ₃
7.80 - 7.85	Multiplet (m)	2H	-	Aromatic-H (AA')
7.93 - 7.99	Multiplet (m)	2H	-	Aromatic-H (BB')

¹³C NMR (Predicted, based on typical chemical shift ranges) The carbon spectrum shows distinct signals for the carbonyl groups, aromatic carbons, and the ethyl carbamate moiety.[5][6]

Predicted Chemical Shift (δ) / ppm	Assignment
~14	-CH ₃
~64	-O-CH ₂ -
~124	Aromatic CH
~132	Aromatic Quaternary Carbon
~135	Aromatic CH
~148	Ester Carbonyl (C=O)
~165	Imide Carbonyl (C=O)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the multiple carbonyl groups and features of the aromatic ring.

Wavenumber / cm ⁻¹	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2980 - 2850	Medium	Aliphatic C-H Stretch
~1790 & ~1750	Strong	Asymmetric & Symmetric C=O Stretch (Imide)
~1730	Strong	C=O Stretch (Ester)
~1610	Medium	C=C Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)

Experimental Protocols for Analysis

NMR Spectroscopy Protocol (General)

A general procedure for obtaining the NMR spectrum of **N-Carbethoxyphthalimide** is as follows:

- Sample Preparation: Weigh approximately 5-10 mg of the **N-Carbethoxyphthalimide** sample.
- Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the 0 ppm reference point.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Typical acquisition parameters for small molecules are sufficient.
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

The IR spectrum is commonly obtained from a solid sample dispersed in a potassium bromide (KBr) pellet.[7][8]

- Sample Preparation: Place a small amount (~1-2 mg) of **N-Carbethoxyphthalimide** into an agate mortar.[8]
- Grinding: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[8]
- Pellet Pressing: Transfer a portion of the powder into a pellet press die. Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8]
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
- Analysis: Record the spectrum, typically in the $4000\text{-}400\text{ cm}^{-1}$ range. A background spectrum of an empty sample holder or a pure KBr pellet should be taken for baseline correction.[9]

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